6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that features a purine base linked to a piperazine ring, which is further connected to a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopenta[d]pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Coupling with the Purine Base: The final step involves coupling the cyclopenta[d]pyrimidine-piperazine intermediate with a purine derivative, typically under conditions that promote nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a cyclopenta[d]pyrimidine and piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26N8 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C20H26N8/c1-20(2,3)19-25-14-6-4-5-13(14)17(26-19)27-7-9-28(10-8-27)18-15-16(22-11-21-15)23-12-24-18/h11-12H,4-10H2,1-3H3,(H,21,22,23,24) |
InChI Key |
STHYHPBBWFALSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.